ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a 2-fluorobenzylidene substituent at position 2 and a phenyl group at position 3. Its synthesis typically involves a Biginelli reaction followed by cyclization with chloroacetic acid and condensation with 2-fluorobenzaldehyde, as described in –12 . The 2-fluorobenzylidene group introduces electron-withdrawing effects, which may influence electronic distribution, molecular packing, and bioactivity.
Properties
Molecular Formula |
C23H19FN2O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H19FN2O3S/c1-3-29-22(28)19-14(2)25-23-26(20(19)15-9-5-4-6-10-15)21(27)18(30-23)13-16-11-7-8-12-17(16)24/h4-13,20H,3H2,1-2H3/b18-13+ |
InChI Key |
VSRKWCMUUCOWMS-QGOAFFKASA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC=C4F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4F)S2)C |
Origin of Product |
United States |
Preparation Methods
One-Pot Biginelli-Based Synthesis
The most widely reported method involves adapting the Biginelli reaction to construct the thiazolo[3,2-a]pyrimidine core. A representative procedure from begins with heating benzaldehyde (5 mmol), ethyl acetoacetate (6 mmol), thiourea (7.5 mmol), and sulfamic acid in ethanol at 50°C for 3 hours. This yields 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is subsequently reacted with ethyl chloroacetate (2 mmol) in pyridine for 4 hours. The intermediate undergoes Knoevenagel condensation with 2-fluorobenzaldehyde (2 mmol) in the presence of piperidine, followed by refluxing to afford the title compound. Recrystallization from a dichloromethane/methanol mixture yields pure crystals.
This method’s efficiency stems from the sequential alkylation-condensation mechanism, where ethyl chloroacetate facilitates thiazole ring formation via nucleophilic substitution at the sulfur atom of the thiourea derivative. Piperidine acts as a base, deprotonating the active methylene group of the intermediate to enable conjugation with 2-fluorobenzaldehyde.
Sequential Condensation and Cyclization
An alternative approach from employs a three-step sequence:
-
Biginelli Condensation : 4-Nitrobenzaldehyde, ethyl acetoacetate, and thiourea react in acetonitrile with iodine catalysis to form 6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Thiazole Ring Formation : Treatment with ethyl chloroacetate in pyridine induces cyclization, yielding the thiazolo[3,2-a]pyrimidine scaffold.
-
Benzylidene Introduction : Condensation with 2-fluorobenzaldehyde under acidic conditions introduces the 2-fluorobenzylidene group.
This method achieves an 88% yield after recrystallization from ethanol, highlighting the robustness of iodine as a catalyst for the Biginelli step compared to sulfamic acid.
Reaction Mechanisms and Key Steps
Formation of the Thiazolo[3,2-a]Pyrimidine Core
The thiazole ring is constructed via nucleophilic attack of the thiourea derivative’s sulfur atom on ethyl chloroacetate’s α-carbon, followed by intramolecular cyclization (Figure 1). Density functional theory (DFT) studies in suggest that the reaction proceeds through a six-membered transition state, with the sulfur atom acting as the primary nucleophile. The sodium ethoxide-mediated deprotonation in further accelerates this step by generating a thiolate intermediate, which enhances electrophilicity at the α-carbon.
Optimization of Reaction Conditions
Catalyst Screening
Sulfamic acid offers shorter reaction times due to its dual acid-base catalysis, whereas iodine provides higher yields at the expense of longer durations.
Solvent and Temperature Effects
Ethanol and acetonitrile are preferred solvents for the Biginelli step, with reflux temperatures (78–82°C) ensuring complete conversion. Lower temperatures (50°C) in reduce side reactions but require extended times.
Purification and Characterization
The crude product is purified via recrystallization from acetic acid or ethanol/hexane mixtures. X-ray crystallography confirms the (2E)-configuration, with the thiazole and pyrimidine rings forming dihedral angles of 87.1° and 3.48°, respectively. NMR spectroscopy (¹H, ¹³C) verifies the absence of diastereomers, while LC-MS provides molecular ion peaks consistent with the expected mass.
Comparative Analysis of Synthetic Methods
The one-pot method in streamlines synthesis but requires precise stoichiometry, whereas the sequential approach in allows modular functionalization. Yields across methods range from 75% to 88%, influenced by catalyst choice and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzylidene moiety.
Reduction: Reduction reactions could target the carbonyl groups or the double bonds within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Synthesis Overview:
- Starting Materials: Ethyl acetoacetate, thiourea, 2-fluorobenzaldehyde.
- Reaction Conditions: Acidic medium (e.g., sulfamic acid), reflux for several hours.
- Yield: Generally high yields (up to 82%) reported in literature .
Research indicates that compounds similar to ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit various biological activities:
Antimicrobial Activity
Studies have shown that thiazolo-pyrimidine derivatives can possess significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains with promising results .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar fused pyrimidine derivatives have demonstrated cytotoxic effects in vitro against cancer cell lines . Further studies are required to evaluate the specific mechanisms and efficacy of this compound.
Anti-inflammatory Properties
Molecular docking studies indicate that the compound may act as a 5-lipoxygenase inhibitor, suggesting potential anti-inflammatory effects . This aspect warrants further investigation through in vivo studies.
Case Studies and Research Findings
Several studies have investigated the synthesis and application of thiazolo-pyrimidine derivatives:
Mechanism of Action
The mechanism of action of ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Effects on Molecular Structure and Electronic Properties
Table 1: Substituent Variations in Thiazolopyrimidine Derivatives
- Halogen vs. Methoxy/Hydroxy Groups : The 2-fluorobenzylidene group in the target compound offers moderate electron-withdrawing effects compared to the stronger electron-donating 2,4-dimethoxy or 4-hydroxy groups. This impacts charge distribution, acidity of adjacent protons, and intermolecular interactions (e.g., halogen bonding vs. H-bonding) .
- Crystal Packing : The 4-bromophenyl derivative () forms homochiral chains via Br···π interactions, whereas the 2-fluorobenzylidene group may engage in weaker F···π or C–H···F interactions. In contrast, hydroxybenzylidene derivatives exhibit extensive hydrogen-bonded networks .
Table 2: Reported Bioactivities of Thiazolopyrimidine Derivatives
- The 2-fluorobenzylidene group’s small size and lipophilicity may enhance membrane permeability compared to bulkier substituents (e.g., 4-bromophenyl or styryl groups). However, hydroxy or morpholinomethyl groups improve solubility and target binding via H-bonding or polar interactions .
Biological Activity
Ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antitumor properties and other pharmacological effects.
Chemical Structure and Properties
The compound is a thiazolopyrimidine derivative characterized by its unique fused-ring structure. Its molecular formula is with a molecular weight of approximately 422.46 g/mol. The compound exhibits dihedral angles between the thiazole and benzene rings, which influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H19FN2O3S |
| Molecular Weight | 422.46 g/mol |
| Melting Point | 215–218 °C |
| Solubility | Soluble in ethanol |
Antitumor Activity
Research indicates that thiazolopyrimidine derivatives, including the compound , exhibit promising antitumor activity. A study highlighted that these compounds can inhibit tumor cell replication effectively. The mechanism involves interference with cellular pathways essential for cancer cell growth and survival.
Case Study:
In a recent study published in Bioorganic & Medicinal Chemistry, this compound was evaluated against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an effective anticancer agent .
The proposed mechanism of action for this compound includes:
- Inhibition of Protein Kinases: The compound acts as an inhibitor of casein kinase 2 (CK2), a protein kinase implicated in cancer progression.
- Induction of Apoptosis: It has been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Pharmacological Effects
Beyond its antitumor properties, this compound may exhibit other pharmacological effects:
- Antimicrobial Activity: Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.
- Anti-inflammatory Effects: Some derivatives within the thiazolopyrimidine class have shown potential in reducing inflammation markers.
Research Findings
Several studies have explored the synthesis and biological evaluation of this compound:
- Synthesis Methodology:
- Biological Evaluation:
Q & A
Basic: What are the key methodologies for synthesizing this compound?
The synthesis involves cyclocondensation and subsequent functionalization. A representative method includes refluxing a mixture of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, chloroacetic acid, and substituted benzaldehyde (e.g., 2-fluorobenzaldehyde) in glacial acetic acid/acetic anhydride with sodium acetate as a catalyst. The reaction proceeds for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol to yield crystalline products (78% yield) . This method emphasizes the importance of solvent choice and catalyst ratios to optimize regioselectivity.
Basic: How is the molecular structure confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the compound crystallizes in the monoclinic space group with unit cell parameters , and . The thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with deviations of the C5 atom by 0.224 Å from the mean plane. Intermolecular C–H···O hydrogen bonds stabilize the crystal packing .
Advanced: How do substituents on the benzylidene ring influence conformational flexibility?
Substituents like fluorine at the ortho-position (2-fluorobenzylidene) induce steric and electronic effects. The dihedral angle between the thiazolo-pyrimidine core and the fluorophenyl ring is 80.94°, compared to 85.2° for methoxy-substituted analogs. This variance arises from fluorine’s electronegativity, which polarizes the C–F bond, altering π-π stacking and intermolecular interactions . Computational studies (DFT) are recommended to quantify substituent effects on torsional angles and lattice energies.
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?
Discrepancies between solution-state NMR and solid-state XRD data often stem from dynamic effects (e.g., tautomerism) or solvent-induced conformational changes. For instance, the (Z)-isomer in solution (observed via -NMR coupling constants) may differ from the (E)-configuration in the crystal lattice. Cross-validate using variable-temperature NMR, solid-state NMR, or IR spectroscopy to detect hydrogen-bonding patterns that stabilize specific conformations .
Advanced: What strategies are used to assess bioactivity in thiazolo-pyrimidine derivatives?
Pyrimidine-thiazole hybrids are screened for antimicrobial, anticancer, or anti-inflammatory activity using:
- Enzyme inhibition assays (e.g., COX-2, EGFR kinase) to evaluate binding affinity.
- Molecular docking to predict interactions with target proteins (e.g., DNA gyrase for antimicrobial activity).
- Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7).
The 2-fluorobenzylidene moiety enhances lipophilicity, potentially improving membrane permeability .
Advanced: What challenges arise in crystallographic refinement for this compound?
Key challenges include:
- Disorder in flexible substituents : The ethyl ester group often exhibits positional disorder, requiring split-atom models.
- Hydrogen bonding ambiguity : Weak C–H···O interactions (2.5–3.0 Å) may require restraints during refinement.
- Thermal motion : High displacement parameters () for peripheral groups (e.g., methyl) necessitate TLS parameterization .
Advanced: How can computational methods predict reactivity for functionalization?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., the C2 position of the pyrimidine ring).
- Calculate Fukui indices to predict regioselectivity in electrophilic substitution.
- Simulate UV-Vis spectra to correlate conjugation effects with substituent electronic properties .
Basic: What purification techniques are optimal for isolating this compound?
Recrystallization from ethyl acetate/ethanol (3:2 v/v) yields high-purity crystals (>95% by HPLC). For chromatographic purification, silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) is effective. Monitor by TLC (Rf ≈ 0.5) and confirm purity via melting point (427–428 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
